molecular formula C18H15ClN4O3S B2688733 4-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897479-50-4

4-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2688733
CAS No.: 897479-50-4
M. Wt: 402.85
InChI Key: CLCAVKSJGRDDLZ-UHFFFAOYSA-N
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Description

“(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone” is a structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivative . These compounds are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used as antipsychotic drug substances .


Synthesis Analysis

The compound is synthesized through a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of the compound was analyzed based on IR, 1H NMR, 13C NMR, and mass spectral data . The compound has a complex structure with multiple aromatic rings, a piperazine ring, and nitro and chloro substituents .


Chemical Reactions Analysis

The compound is part of a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides derivatives . These compounds were synthesized by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties were analyzed based on its IR, 1H NMR, 13C NMR, and mass spectral data . The compound has a molar mass of 469 g/mol .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including those structurally related to (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone, possess significant antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized a series of compounds with substituted benzothiazoles and evaluated their antimicrobial activity, observing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anticancer and Antituberculosis Properties

Mallikarjuna et al. (2014) conducted a study on derivatives of (4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, which are structurally similar to the chemical . They found that some of these compounds exhibited significant anticancer and antituberculosis activities, highlighting the potential of these derivatives in medical research (Mallikarjuna, Padmashali, & Sandeep, 2014).

Anti-tuberculosis Drug Candidates

Eckhardt et al. (2020) reported on the synthesis of a related compound, which was a byproduct in the synthesis of an anti-tuberculosis drug candidate. This highlights the potential application of similar compounds in developing new treatments for tuberculosis (Eckhardt et al., 2020).

Anti-mycobacterial Chemotypes

Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new chemotype with anti-mycobacterial properties. Their study synthesized and tested various derivatives against Mycobacterium tuberculosis, with several compounds showing promising results (Pancholia et al., 2016).

Corrosion Inhibition

Singaravelu et al. (2022) investigated the use of compounds similar to (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone as corrosion inhibitors. Their study demonstrated the effectiveness of these compounds in inhibiting mild steel corrosion in an acidic medium (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Future Directions

The compound and its derivatives have shown promising results in pharmacological studies . Future research could focus on further exploring its potential uses in medicine, particularly as an antipsychotic drug . Additionally, more studies could be conducted to better understand its mechanism of action and to optimize its synthesis process .

Properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c19-14-5-2-6-15-16(14)20-18(27-15)22-9-7-21(8-10-22)17(24)12-3-1-4-13(11-12)23(25)26/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCAVKSJGRDDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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